1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)-
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Overview
Description
1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- is a specialized organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a methoxydiphenylmethyl group and two methyl groups at the 2,2 positions, with a specific (4R) stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves the formation of a 1,3-dioxolane ring through the reaction of the carbonyl compound with ethylene glycol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxydiphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolanes with various functional groups.
Scientific Research Applications
1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as a solvent and intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- involves its interaction with specific molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. It forms stable cyclic acetals that can be selectively deprotected under mild conditions, allowing for controlled chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 4-methyl-: A simpler dioxolane with a single methyl group.
4-Methylene-1,3-dioxolane: Contains a methylene group instead of the methoxydiphenylmethyl group.
1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl: Similar structure with a methoxyphenyl group.
Uniqueness
1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- is unique due to its specific stereochemistry and the presence of the methoxydiphenylmethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Properties
Molecular Formula |
C19H22O3 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4R)-4-[methoxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C19H22O3/c1-18(2)21-14-17(22-18)19(20-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3/t17-/m1/s1 |
InChI Key |
SBBXNJVMRYRBJH-QGZVFWFLSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Canonical SMILES |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
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